Decanamide
Overview
Description
Decanamide, also known as decanoic acid amide, is an organic compound with the molecular formula C₁₀H₂₁NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is a white crystalline solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanamide can be synthesized through several methods. One common method involves the reaction of decanoic acid with ammonia or an amine. The reaction typically occurs under elevated temperatures and may require a catalyst to enhance the reaction rate. The general reaction is as follows:
RCOOH+NH3→RCONH2+H2O
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of decanoic acid with ammonia in the presence of a catalyst. The process involves heating the reactants to a temperature range of 150-200°C. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Decanamide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of an acid or base to yield decanoic acid and ammonia.
Reduction: It can be reduced to decylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Decanoic acid and ammonia.
Reduction: Decylamine.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Decanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in plant immunity and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized as a surfactant and emulsifier in various industrial processes.
Mechanism of Action
The mechanism of action of decanamide involves its interaction with specific molecular targets and pathways. In plants, N-isobutyl this compound has been shown to activate jasmonic acid biosynthesis, leading to enhanced defense responses against pathogens. This activation involves the upregulation of genes encoding enzymes for jasmonic acid production and the accumulation of signaling molecules such as nitric oxide and hydrogen peroxide .
In mammals, this compound and its derivatives may exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with signaling pathways that regulate inflammation and immune responses .
Comparison with Similar Compounds
Decanamide is part of the alkylamide family, which includes compounds with similar structures but varying chain lengths and functional groups. Some similar compounds include:
N-isobutyl-2E-decenamide: A derivative with a similar structure but an additional double bond.
N-acylethanolamides: Compounds with an ethanolamine group instead of an amide group.
N-acyl-L-homoserine lactones: Structurally related compounds found in bacteria.
Uniqueness: this compound is unique in its ability to activate jasmonic acid biosynthesis in plants, a property not commonly found in other alkylamides. This makes it a valuable tool for studying plant defense mechanisms and developing disease-resistant crops .
Properties
IUPAC Name |
decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTWLYPCGCUWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022380, DTXSID80867310 | |
Record name | Amides, C10-16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2319-29-1, 67700-97-4 | |
Record name | Decanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amides, C10-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |
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Record name | Amides, C10-16 | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amides, C10-16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-1-amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Amides, C10-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |
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Record name | DECANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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